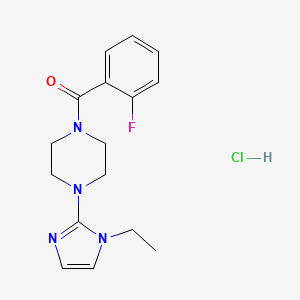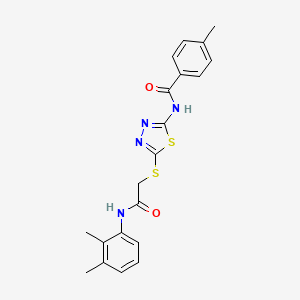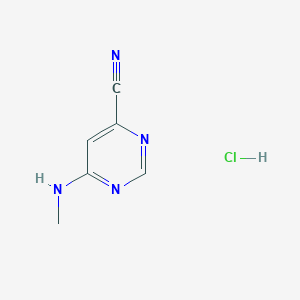
1-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the phenyl ring. These include a hydroxy group, an amino group, and a propoxy group . The presence of these groups likely contributes to the compound’s unique properties and potential applications.Scientific Research Applications
Degradation Mechanisms in Lignin Substructures
- Research Context : Investigating the degradation mechanisms of lignin substructures.
- Key Finding : Studies on phenolic beta-1 lignin substructure model compounds have led to the understanding of their degradation by laccase from Coriolus versicolor, revealing several types of reactions including C alpha-C beta cleavage and alkyl-aryl cleavage (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Antimicrobial Activity
- Research Context : Exploring the synthesis of novel compounds for antimicrobial purposes.
- Key Finding : Research has led to the synthesis of compounds like 2-methyl-5-nitro-N-(4-(3-(2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide with notable antimicrobial activities (Patel, Nimavat, Vyas, & Patel, 2011).
Heterocyclization and Synthesis of Heterocycles
- Research Context : Developing new methods for the synthesis of heterocyclic compounds.
- Key Finding : The use of compounds like 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone has been shown to lead to the effective synthesis of isoflavones and various heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).
Pharmaceutical Synthesis and Characterization
- Research Context : Synthesis and characterization of compounds for potential pharmaceutical applications.
- Key Finding : Synthesis of compounds like 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One, demonstrating potential in antimicrobial activities (Sherekar, Padole, & Kakade, 2022).
Photoreduction Processes in Organic Chemistry
- Research Context : Understanding the photoreduction processes in organic compounds.
- Key Finding : Studies on compounds like 1-(4-benzophenoxy)-3-[4-(phenyl-amino)phenoxy]propane have helped in understanding the mechanisms of photoinduced hydrogen abstraction processes in organic chemistry (Miyasaki, Kiri, Morita, Mataga, & Tanimoto, 1992).
Advanced Oxidation Processes
- Research Context : Examining the efficiency of advanced oxidation processes.
- Key Finding : Studies have demonstrated the successful application of advanced electrochemical oxidation processes for mineralizing compounds like 2,4-dichlorophenoxyacetic acid (Brillas, Calpe, & Casado, 2000).
properties
IUPAC Name |
1-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(22)13-23-19-10-8-17(9-11-19)15(2)21;/h3-11,14,18,20,22H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUIWZGEZNVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)


![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670987.png)



![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)

![Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate](/img/structure/B2671001.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2671002.png)

